molecular formula C23H21BrN2O5S B6079218 methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No. B6079218
M. Wt: 517.4 g/mol
InChI Key: VUWFXSABVLSWOV-UHFFFAOYSA-N
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Description

Methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. Studies have shown that the compound can inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in various disease processes. The compound has also been shown to modulate the expression of certain genes and proteins involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been shown to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. The compound has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been shown to have antioxidant properties and can scavenge free radicals in the body.

Advantages and Limitations for Lab Experiments

Methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity, making it suitable for various applications. Additionally, the compound has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, the compound also has some limitations for lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, the compound has limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another potential direction is to explore its use as a fluorescent probe for imaging and detection of biomolecules. The compound has shown potential in this area, and further research is needed to optimize its properties for this application. Additionally, future research could focus on developing new synthetic methods for the compound to improve its yield and reduce its cost.

Synthesis Methods

The synthesis of methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate involves the reaction of 2-amino benzoic acid with N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a white solid with a purity of over 95%.

Scientific Research Applications

Methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has also been studied for its potential use as a fluorescent probe for imaging and detection of biomolecules.

properties

IUPAC Name

methyl 2-[[2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O5S/c1-16-7-13-19(14-8-16)32(29,30)26(18-11-9-17(24)10-12-18)15-22(27)25-21-6-4-3-5-20(21)23(28)31-2/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWFXSABVLSWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

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